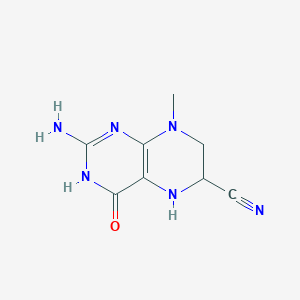
3-Methyl-5-phenyloxepin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenyloxepin-2(5H)-one is an organic compound that belongs to the oxepin family. Oxepins are heterocyclic compounds containing a seven-membered ring with one oxygen atom. This compound is characterized by the presence of a methyl group at the third position and a phenyl group at the fifth position of the oxepin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyloxepin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted ketone with a methyl-substituted epoxide in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-Methyl-5-phenyloxepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxepin ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin-2,5-dione derivatives, while reduction could produce more saturated oxepin analogs.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-5-phenyloxepin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
3-Methyl-5-phenylfuran-2(5H)-one: Similar structure but with a furan ring instead of an oxepin ring.
3-Methyl-5-phenylpyran-2(5H)-one: Contains a pyran ring instead of an oxepin ring.
Uniqueness
3-Methyl-5-phenyloxepin-2(5H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
62856-59-1 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
6-methyl-4-phenyl-4H-oxepin-7-one |
InChI |
InChI=1S/C13H12O2/c1-10-9-12(7-8-15-13(10)14)11-5-3-2-4-6-11/h2-9,12H,1H3 |
InChIキー |
HPHPVXWZWXRRSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=COC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


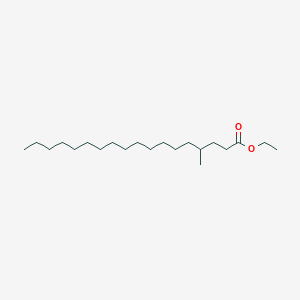
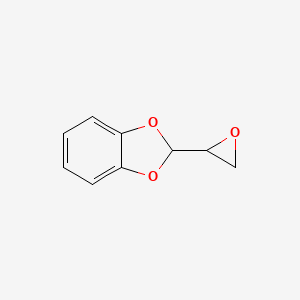


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
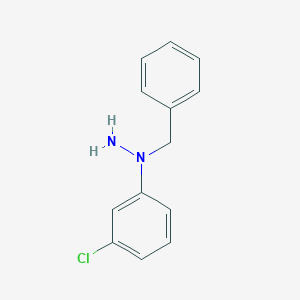

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

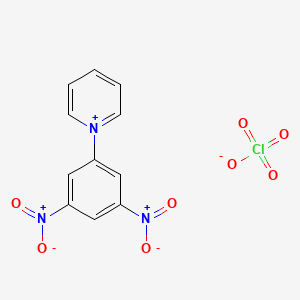
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

